molecular formula C16H15NO2 B3357694 Methyl (2E)-[(diphenylmethyl)imino]acetate CAS No. 74603-92-2

Methyl (2E)-[(diphenylmethyl)imino]acetate

Cat. No.: B3357694
CAS No.: 74603-92-2
M. Wt: 253.29 g/mol
InChI Key: RAYLELVERLVXCS-UHFFFAOYSA-N
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Description

Methyl (2E)-[(diphenylmethyl)imino]acetate is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.29 g/mol. It is known for its unique structure, which includes a diphenylmethyl group and an imino group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-[(diphenylmethyl)imino]acetate typically involves the reaction of diphenylmethylamine with methyl glyoxylate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-[(diphenylmethyl)imino]acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The imino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

Methyl (2E)-[(diphenylmethyl)imino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2E)-[(diphenylmethyl)imino]acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-[(phenylmethyl)imino]acetate
  • Methyl (2E)-[(benzyl)imino]acetate
  • Methyl (2E)-[(diphenylmethyl)amino]acetate

Uniqueness

Methyl (2E)-[(diphenylmethyl)imino]acetate is unique due to its diphenylmethyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

IUPAC Name

methyl 2-benzhydryliminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYLELVERLVXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=NC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504771
Record name Methyl (2E)-[(diphenylmethyl)imino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74603-92-2
Record name Methyl (2E)-[(diphenylmethyl)imino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzhydrylamine (48.8 g, 0.266 mol) was added drop wise to a solution of glyoxylic acid methyl ester methyl hemiacetal (32 g, 0.266 mol) in methylene chloride (300 mL). The mixture was stirred for 3 hours at room temperature and then dried over magnesium sulfate. The mixture was filtered and the solvent was removed from the filtrate under reduced pressure to yield a viscous oil. Trituration with diisopropyl ether/heptane gave methyl 2-(benzhydrylimino)acetate (53.4 g, 79%) as an off white solid. 1H-NMR (400 MHz, CDCl3): δ=3.82 (s, 3H), 7.17-7.31 (m, 10H), 7.73 (s, 1H).
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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